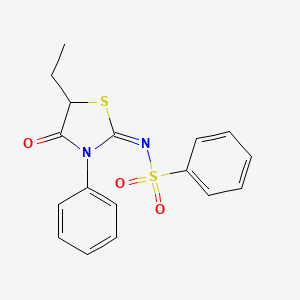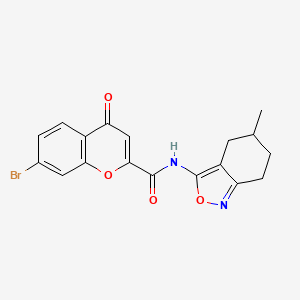
N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the use of ketene N,S-acetal salts obtained from phenyl isothiocyanate and propanedinitrile or ethyl cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth . The presence of the thiazolidine ring enhances its ability to interact with biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities.
Benzenesulfonamide derivatives: These compounds have the benzenesulfonamide moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide is unique due to its specific combination of the thiazolidine ring and benzenesulfonamide moiety, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C17H16N2O3S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(NE)-N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S2/c1-2-15-16(20)19(13-9-5-3-6-10-13)17(23-15)18-24(21,22)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/b18-17+ |
InChI Key |
LJJFKVYEKJAUTC-ISLYRVAYSA-N |
Isomeric SMILES |
CCC1C(=O)N(/C(=N\S(=O)(=O)C2=CC=CC=C2)/S1)C3=CC=CC=C3 |
Canonical SMILES |
CCC1C(=O)N(C(=NS(=O)(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12204388.png)
![4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B12204408.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12204413.png)
![7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12204423.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12204429.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12204433.png)
![2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12204436.png)

![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B12204446.png)
![(7Z)-3-cyclopropyl-7-(2-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12204447.png)
![(2-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B12204457.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B12204482.png)
![4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12204489.png)

